molecular formula C18H21NO2 B5520646 N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide

N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide

Cat. No. B5520646
M. Wt: 283.4 g/mol
InChI Key: CEWUCJCWHJPKJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing processes such as acetylation, methylation, and the introduction of specific functional groups through reactions like the Fries rearrangement or direct functionalization methods (Sharma et al., 2018). These processes often utilize specific catalysts and reaction conditions to achieve the desired compound with high yield and purity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide has been elucidated using techniques like X-ray crystallography, revealing characteristics such as crystal system, space group, and unit cell parameters. The presence of intermolecular hydrogen bonds and intramolecular interactions plays a significant role in the stability and crystalline form of these compounds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar structure often highlight the reactivity of specific functional groups, such as the acetamide moiety, under various conditions. These compounds can undergo further functionalization or participate in catalytic cycles leading to new compounds with potential pharmaceutical relevance (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal form, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the presence and position of functional groups in the molecule. Studies often focus on the reactivity of the acetamide group and the influence of substituents on the aromatic rings (Vavasori et al., 2023).

Scientific Research Applications

Chemical Synthesis and Modification

N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide, due to its complex structure, is a subject of interest in the synthesis and modification of chemical compounds. Research into similar compounds, such as the synthesis of 4-Choloro-2-hydroxyacetophenone through acetylation, methylation, and Fries rearrangement, illustrates the intricate processes involved in creating and modifying molecules for various applications, including pharmaceuticals and materials science. The overall yield of such processes, as well as the optimization of conditions, is a key focus of this research area (Teng Da-wei, 2011).

Biological Activity and Drug Development

Compounds structurally related to N-(4-isopropylphenyl)-2-(3-methylphenoxy)acetamide are explored for their biological activities, including anticancer, anti-inflammatory, and analgesic effects. A study on 2-(Substituted phenoxy) Acetamide Derivatives highlighted their potential as anticancer, anti-inflammatory, and analgesic agents, with specific compounds showing promise against breast cancer and neuroblastoma cells. This research underscores the therapeutic potential of such compounds, laying the groundwork for future drug development (P. Rani et al., 2014).

properties

IUPAC Name

2-(3-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)15-7-9-16(10-8-15)19-18(20)12-21-17-6-4-5-14(3)11-17/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWUCJCWHJPKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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